molecular formula C21H30N2O3S B5595463 3-(2-phenylpropyl)-8-[(propylthio)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-(2-phenylpropyl)-8-[(propylthio)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B5595463
M. Wt: 390.5 g/mol
InChI Key: KGWNGRDLYYUKKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds like 1-oxa-3,8-diazaspiro[4.5]decan-2-one often involves specific reactions tailored to achieve the desired structural features. For instance, Caroon et al. (1981) described the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives with various substitutions, aiming for antihypertensive activity (Caroon et al., 1981). Tóth et al. (1997) synthesized a series of similar derivatives, analyzing their effects on calcium uptake and brain edema, indicating a multifaceted synthetic approach (Tóth et al., 1997).

Molecular Structure Analysis

The molecular structure of related compounds has been a subject of study. For example, Wang et al. (2011) analyzed the crystal structure of a related compound, 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, providing insights into the spatial arrangement and molecular interactions within these molecules (Wang et al., 2011).

Chemical Reactions and Properties

These compounds often exhibit interesting chemical properties due to their unique structures. For example, Tsukamoto et al. (1995) explored 1-oxa-2,8-diazaspiro[4.5]decan-3-ones for their binding affinities and muscarinic activity, revealing their chemical reactivity and potential biological interactions (Tsukamoto et al., 1995).

Physical Properties Analysis

The physical properties of such compounds are crucial for their potential applications. Studies like those by Amirani Poor et al. (2018) on gabapentin-based compounds related to 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives provide insights into their physical characteristics, including solubility, stability, and molecular interactions (Amirani Poor et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are often determined by the compound's molecular structure. Studies like those by Al-Ahmadi et al. (1995) on 1-oxa-4-thiaspiro[4.5]decan-2-one derivatives reveal how structural variations can significantly impact these properties (Al-Ahmadi et al., 1995).

properties

IUPAC Name

3-(2-phenylpropyl)-8-(2-propylsulfanylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3S/c1-3-13-27-15-19(24)22-11-9-21(10-12-22)16-23(20(25)26-21)14-17(2)18-7-5-4-6-8-18/h4-8,17H,3,9-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWNGRDLYYUKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSCC(=O)N1CCC2(CC1)CN(C(=O)O2)CC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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